molecular formula C5H9Cl3OSSi B14489016 S-[3-(Trichlorosilyl)propyl] ethanethioate CAS No. 64456-53-7

S-[3-(Trichlorosilyl)propyl] ethanethioate

Cat. No.: B14489016
CAS No.: 64456-53-7
M. Wt: 251.6 g/mol
InChI Key: QXMYAAMFSNJHNM-UHFFFAOYSA-N
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Description

S-[3-(Trichlorosilyl)propyl] ethanethioate: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a propyl chain, which is further connected to an ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Trichlorosilyl)propyl] ethanethioate typically involves the reaction of trichlorosilane (HSiCl3) with a suitable thiol compound. One common method is the reaction of trichlorosilane with 3-mercaptopropyltrimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, distillation, and crystallization to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: S-[3-(Trichlorosilyl)propyl] ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-[3-(Trichlorosilyl)propyl] ethanethioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-[3-(Trichlorosilyl)propyl] ethanethioate involves its ability to form stable covalent bonds with various substrates. The trichlorosilyl group can react with nucleophiles to form siloxane bonds, while the ethanethioate moiety can participate in thiol-disulfide exchange reactions. These interactions enable the compound to modify surfaces, enhance adhesion, and facilitate the formation of functionalized materials .

Comparison with Similar Compounds

    S-Propyl ethanethioate: Similar structure but lacks the trichlorosilyl group.

    3-Mercaptopropyltrimethoxysilane: Contains a mercapto group instead of the ethanethioate moiety.

    Trichlorosilane: Lacks the propyl and ethanethioate groups.

Uniqueness: S-[3-(Trichlorosilyl)propyl] ethanethioate is unique due to the presence of both the trichlorosilyl and ethanethioate groups, which confer distinct reactivity and functionality. This combination allows for versatile applications in surface modification, bioconjugation, and the synthesis of advanced materials .

Properties

CAS No.

64456-53-7

Molecular Formula

C5H9Cl3OSSi

Molecular Weight

251.6 g/mol

IUPAC Name

S-(3-trichlorosilylpropyl) ethanethioate

InChI

InChI=1S/C5H9Cl3OSSi/c1-5(9)10-3-2-4-11(6,7)8/h2-4H2,1H3

InChI Key

QXMYAAMFSNJHNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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